molecular formula C18H13F3N2O2S B2848590 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 325981-22-4

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2848590
CAS RN: 325981-22-4
M. Wt: 378.37
InChI Key: IRAZEYNZZJVYML-UHFFFAOYSA-N
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Description

“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The development of new compounds related to the thiazole scaffold is an active area of research due to their wide range of biological activities . Future research could focus on the synthesis and evaluation of “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” and its derivatives for potential biological activities. Further studies could also explore its mechanism of action and potential applications in medicine.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c1-25-14-7-5-11(6-8-14)15-10-26-17(22-15)23-16(24)12-3-2-4-13(9-12)18(19,20)21/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAZEYNZZJVYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

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